

In-Depth Technical Guide: 4,4'- (Chloro(phenyl)methylene)bis(fluorobenzene)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4,4'-

Compound Name: (Chloro(phenyl)methylene)bis(fluorobenzene)

Cat. No.: B1315868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4'-
(Chloro(phenyl)methylene)bis(fluorobenzene)**, including its chemical identity, physicochemical properties, and currently available information on its synthesis and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

IUPAC Name: 1-[chloro(4-fluorophenyl)phenylmethyl]-4-fluorobenzene[1]

CAS Number: 379-54-4[2][3][4]

Molecular Formula: C₁₉H₁₃ClF₂[2][4]

Molecular Weight: 314.76 g/mol [2][4]

Synonyms[5]

- **4,4'-(chloro(phenyl)methylene)bis(fluorobenzene)**
- 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene

- Benzene, 1,1'-(chlorophenylmethylene)bis[4-fluoro-
- SCHEMBL1443908
- CTK8C1256
- DTXSID50561893
- ACT06675
- CS-B0052
- 4869AB
- ANW-66117

Physicochemical Properties

A summary of the key physicochemical properties of **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Appearance	Light brown to brown solid	[3]
Boiling Point	385.614 °C at 760 mmHg	[5]
Density	1.246 g/cm ³	[3][5]
Refractive Index	1.583	[5]
Storage Temperature	Inert atmosphere, Room Temperature	[3][4]

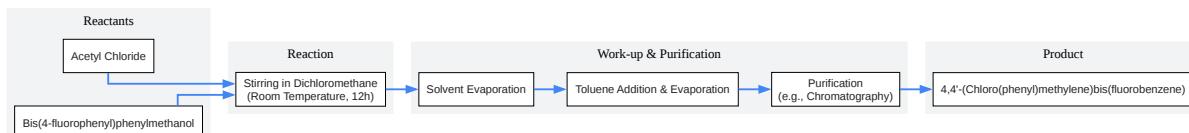
Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)** is not readily available in the public domain, a

potential synthetic route can be inferred from related literature. One plausible method involves the reaction of bis(4-fluorophenyl)phenylmethanol with a chlorinating agent.

Conceptual Experimental Protocol: Chlorination of Bis(4-fluorophenyl)phenylmethanol

This conceptual protocol is based on a documented synthesis for a similar compound and should be adapted and optimized for the specific synthesis of **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)**.


Materials:

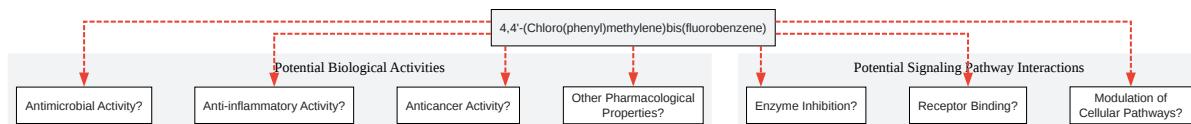
- Bis(4-fluorophenyl)phenylmethanol
- Acetyl chloride
- Dichloromethane
- Toluene

Procedure:

- A solution of acetyl chloride in dichloromethane (e.g., 20%) is prepared.
- Bis(4-fluorophenyl)phenylmethanol is added to the acetyl chloride solution at room temperature.
- The resulting mixture is stirred for a period of time (e.g., 12 hours) to allow the reaction to proceed.
- Following the reaction, the solvent is removed by evaporation.
- Toluene is added to the residue and subsequently evaporated to yield the crude product, bis(4-fluorophenyl)phenylchloromethane.
- Further purification of the crude product may be necessary, for which standard techniques such as chromatography or recrystallization would be employed.

Logical Workflow for the Conceptual Synthesis:

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the synthesis of **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)**.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)** in any signaling pathways. The biological profile of this particular compound remains to be elucidated.

However, the broader class of substituted diphenylmethane derivatives has been the subject of various biological investigations. These studies have explored a range of activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that **4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)** may exhibit biological activities of interest, but this would require dedicated experimental evaluation.

Diagram of Unexplored Research Areas:

[Click to download full resolution via product page](#)

Caption: Potential areas for future investigation into the biological role of the compound.

Conclusion

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a well-defined chemical entity with established physicochemical properties. While a conceptual synthetic pathway exists, detailed experimental protocols are yet to be published. The most significant knowledge gap lies in its biological activity and potential applications in drug development. This technical guide serves as a foundational document, summarizing the current state of knowledge and highlighting the opportunities for future research to explore the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 379-54-4 | 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_ Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amadis.lookchem.com [amadis.lookchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,4'- (Chloro(phenyl)methylene)bis(fluorobenzene)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315868#4-4-chloro-phenyl-methylene-bis-fluorobenzene-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com